N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1448123-77-0
VCID: VC6836444
InChI: InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22)
SMILES: CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3
Molecular Formula: C16H19N5O
Molecular Weight: 297.362

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

CAS No.: 1448123-77-0

Cat. No.: VC6836444

Molecular Formula: C16H19N5O

Molecular Weight: 297.362

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide - 1448123-77-0

Specification

CAS No. 1448123-77-0
Molecular Formula C16H19N5O
Molecular Weight 297.362
IUPAC Name N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22)
Standard InChI Key OSMXRAROAKENQQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3

Introduction

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is characterized by a pyrimidine core attached to a pyrrolidine ring and a nicotinamide group. The compound's molecular formula is C16H19N5O, with a molecular weight of 297.35 g/mol .

Synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, such as reacting 2-chloropyrimidine with pyrrolidine in the presence of a base.

  • Attachment of the Nicotinamide Group: The final step involves the introduction of the nicotinamide group through amide formation reactions, using nicotinic acid or its derivatives.

Biological Activity and Applications

The biological activity of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is primarily attributed to its interaction with specific molecular targets. Compounds with similar structures have shown potential in enzyme inhibition and receptor modulation, which could be beneficial in therapeutic applications.

Biological ActivityPotential Applications
Enzyme InhibitionTherapeutic Agent
Receptor ModulationDisease Pathway Regulation

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